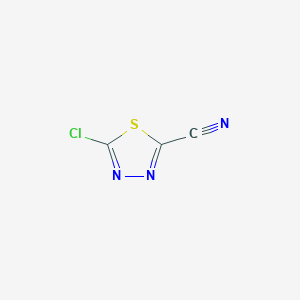

5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClN3S/c4-3-7-6-2(1-5)8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGTVFPDJGHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195737-25-8 | |

| Record name | 5-chloro-1,3,4-thiadiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis in the current literature, this guide outlines a rational and scientifically sound multi-step approach based on well-established chemical transformations. The proposed synthesis starts from the commercially available 2-amino-5-chloro-1,3,4-thiadiazole and proceeds via a diazotization reaction followed by a Sandmeyer cyanation. This document furnishes a detailed, step-by-step protocol for this proposed route, including the underlying chemical principles, key reaction parameters, and methods for purification and characterization. Safety considerations and potential challenges are also discussed to provide a thorough resource for researchers in the field.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological properties, including antimicrobial, antifungal, anticancer, and antiviral activities.[1][2] The unique electronic properties of the thiadiazole ring, coupled with its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.

The target molecule, this compound, incorporates two key reactive groups: a chloro substituent at the 5-position and a carbonitrile group at the 2-position. The chloro group can serve as a leaving group for nucleophilic substitution reactions, allowing for further molecular elaboration. The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing numerous avenues for the synthesis of a library of derivatives. The combination of these functionalities on the thiadiazole core makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Proposed Synthetic Pathway

Given the absence of a direct reported synthesis for this compound, a logical and efficient synthetic route is proposed, commencing from the readily available starting material, 2-amino-5-chloro-1,3,4-thiadiazole. This proposed pathway involves two key transformations:

-

Diazotization of the 2-amino group to form a diazonium salt.

-

Sandmeyer Cyanation of the diazonium salt to introduce the carbonitrile functionality.

The Sandmeyer reaction is a well-established method for the conversion of aromatic and heteroaromatic amines to a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[3] This reaction has been successfully applied to 2-amino-1,3,4-thiadiazole derivatives, making it a highly plausible approach for the synthesis of the target molecule.[3]

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed . It is important to note that these protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-Amino-5-chloro-1,3,4-thiadiazole | 16969-33-0 | 135.58 | ≥97% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Merck |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | 37% | Fisher Scientific |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | ≥99% | Acros Organics |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ≥99.5% | Honeywell |

| Hexane | 110-54-3 | 86.18 | ≥98.5% | Avantor |

Step 1: Diazotization of 2-Amino-5-chloro-1,3,4-thiadiazole

Causality behind Experimental Choices: The diazotization of heteroaromatic amines is typically carried out in a strong acidic medium at low temperatures to ensure the stability of the resulting diazonium salt. Hydrochloric acid is used to generate nitrous acid in situ from sodium nitrite and to maintain a low pH. The reaction is performed at 0-5 °C to prevent the premature decomposition of the diazonium salt.

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloro-1,3,4-thiadiazole (1.36 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add it dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a clear or slightly yellow solution. This solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

Causality behind Experimental Choices: The Sandmeyer reaction with copper(I) cyanide is a classic method for introducing a nitrile group onto an aromatic or heteroaromatic ring. The copper(I) catalyst facilitates the decomposition of the diazonium salt and the formation of the C-CN bond. The reaction is typically performed at a slightly elevated temperature to promote the reaction, but care must be taken to control the evolution of nitrogen gas.

Protocol:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) in water (20 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Warm the copper(I) cyanide solution to 60-70 °C in a water bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

-

Cool the reaction mixture to room temperature and then extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents may need to be optimized based on TLC analysis.

Characterization

Table of Expected Spectroscopic Data:

| Technique | Expected Characteristics |

| ¹H NMR | No proton signals are expected as the molecule does not contain any hydrogen atoms. |

| ¹³C NMR | Three signals are expected: one for the carbon of the nitrile group (δ ≈ 110-120 ppm), and two for the carbon atoms of the thiadiazole ring (δ ≈ 150-170 ppm). |

| IR (KBr) | A sharp absorption band corresponding to the C≡N stretch is expected around 2230-2250 cm⁻¹. Characteristic absorptions for the C=N and C-S bonds of the thiadiazole ring are also expected. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Reaction Mechanism

The proposed synthesis proceeds through a well-understood reaction mechanism involving the formation of a diazonium salt followed by a copper-catalyzed nucleophilic substitution.

Caption: Proposed reaction mechanism for the synthesis.

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care.

-

Copper(I) Cyanide: Copper(I) cyanide is highly toxic and can be fatal if swallowed or if it comes into contact with skin. It releases toxic hydrogen cyanide gas upon contact with acids. All work with cyanides must be performed with extreme caution, and a cyanide antidote kit should be available.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors.

Conclusion

This technical guide outlines a rational and feasible synthetic route for this compound, a promising building block for the development of new chemical entities. The proposed two-step synthesis, involving diazotization and Sandmeyer cyanation, is based on well-established and reliable chemical transformations. While this guide provides a detailed experimental protocol, researchers should be aware that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this target molecule will provide a valuable intermediate for the exploration of novel 1,3,4-thiadiazole derivatives with potential applications in drug discovery and materials science.

References

- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Serbian Chemical Society, 76(1), 1-8.

- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

- Hassan, S. Y. (2013). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Saudi Chemical Society, 17(1), 3-13.

- Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties.

- Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 835-844.

- Akhtar, T., et al. (2010). Synthesis of some novel 2-amino-5-substituted 1,3,4-thiadiazole derivatives as potential antidepressant and anticonvulsant agents. Journal of the Chemical Society of Pakistan, 32(5), 633-639.

- Krasnokutskaya, E. A., et al. (2007). A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines. Synthesis, 2007(01), 81-84.

- Özdemir, N., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bilimleri Enstitüsü Dergisi, 20(1), 327-340.

- Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 835-844.

- Gümüş, F., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(7), 9571-9585.

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Mahendrasinh, M. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1608.

- Bakunov, S. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4874-4884.

- Pasinszki, T., & Veszprémi, T. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1108, 344-351.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Journal of Applicable Chemistry, 2(4), 811-817.

- Wang, Y., et al. (2020). Synthesis of 2-Imino-1,3,4-thiadiazoles from Hydrazides and Isothiocyanates via Sequential Oxidation and P(NMe2)3-Mediated Annulation Reactions. Organic Letters, 22(11), 4378-4382.

- De Gruyter. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

- Păltinean, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1405-1418.

- Wu, J., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024.

- Baran, E. J. (2003). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of the Chilean Chemical Society, 48(2).

- Patel, K. D., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84.

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: A Versatile Scaffold for Chemical Innovation

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, imparts a unique combination of properties. The heteroatoms introduce dipoles, enhance binding interactions with biological targets, and improve metabolic stability.[1] The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological processes such as DNA replication.[2] This has led to the development of a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]

5-Chloro-1,3,4-thiadiazole-2-carbonitrile (CAS No. 195737-25-8) emerges as a particularly valuable building block within this chemical class. The presence of a reactive chlorine atom at the 5-position and a cyano group at the 2-position offers orthogonal handles for chemical modification. The electron-withdrawing nature of both the thiadiazole ring and its substituents makes the carbon atoms susceptible to nucleophilic attack, opening avenues for the synthesis of diverse molecular architectures.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this versatile scaffold.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, we can infer its likely properties from closely related analogs and the inherent characteristics of the 1,3,4-thiadiazole ring system.

| Property | Value/Information | Source/Rationale |

| CAS Number | 195737-25-8 | [5] |

| Molecular Formula | C₃ClN₃S | [5] |

| Molecular Weight | 145.57 g/mol | [5] |

| Physical State | Likely a low-melting solid or crystalline solid. | Inferred from related compounds like Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate which has a melting point of 29 °C.[6] |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, ethers, and chlorinated solvents. | Based on the properties of similar heterocyclic compounds.[6] |

| Purity | Commercially available with a purity of at least 95%. | [5] |

Synthesis and Characterization: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Sources

An In-Depth Technical Guide to 5-Chloro-1,3,4-thiadiazole-2-carbonitrile: Structure, Bonding, and Synthetic Insights for Drug Discovery

Executive Summary: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific, highly reactive derivative: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile. We will delve into its molecular architecture, the nuances of its chemical bonding, and its anticipated reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical understanding and practical insights into leveraging this promising heterocyclic building block for the synthesis of novel therapeutic agents.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms.[3] Its significance in drug design is multi-faceted. The ring system is a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes.[1] Furthermore, the inherent electronic properties of the 1,3,4-thiadiazole nucleus, characterized by its electron-deficient nature, contribute to its metabolic stability and ability to engage in favorable interactions with biological targets.[4]

Molecular Structure and Bonding of this compound

The chemical structure of this compound is defined by the core 1,3,4-thiadiazole ring, with a chlorine atom substituted at the 5-position and a nitrile group at the 2-position.

Figure 1: Chemical structure of this compound.

Aromaticity and Electron Distribution

The 1,3,4-thiadiazole ring is aromatic, a property conferred by the delocalization of π-electrons across the five-membered ring. This aromaticity contributes to the planarity and stability of the molecule. The presence of two electronegative nitrogen atoms and a sulfur atom significantly influences the electron density distribution, rendering the carbon atoms at positions 2 and 5 electron-deficient.[4] This electron deficiency is a key determinant of the molecule's reactivity.

Inductive and Resonance Effects of Substituents

The chloro and carbonitrile substituents further modulate the electronic properties of the thiadiazole ring through inductive and resonance effects.

-

5-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further depletes electron density from the C5 carbon, making it a prime target for nucleophilic attack.

-

2-Carbonitrile Group: The nitrile group (-CN) is also strongly electron-withdrawing, primarily through a resonance effect (-M) and a significant inductive effect (-I). This group enhances the overall electron-deficient nature of the thiadiazole ring.

The synergistic electron-withdrawing nature of both substituents makes this compound a highly electrophilic species.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₃ClN₃S | Based on chemical structure |

| Molecular Weight | 145.57 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for small, chlorinated heterocyclic compounds |

| Melting Point | Moderately high | Aromaticity and polar nature suggest strong intermolecular forces |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Polarity of the molecule and functional groups |

| LogP | 1.0 - 2.0 | Estimated based on similar heterocyclic structures |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of 1,3,4-thiadiazoles.[5][6] A common approach involves the cyclization of thiosemicarbazide derivatives.

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Thiosemicarbazone Formation: Thiosemicarbazide is reacted with an appropriate dicarbonyl compound, such as oxalyl chloride, to form a thiosemicarbazone intermediate.

-

Cyclization: The intermediate is then cyclized, often under acidic or dehydrating conditions, to form the 1,3,4-thiadiazole ring. This would likely yield a precursor such as 5-hydroxy-1,3,4-thiadiazole-2-carbonitrile.

-

Chlorination: The hydroxyl group at the 5-position can then be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the thiadiazole ring, particularly at the C5 position.

Figure 3: Key reactivity sites of this compound.

-

Nucleophilic Substitution at C5: The chlorine atom at the C5 position is an excellent leaving group, and the carbon to which it is attached is highly electron-deficient. This makes the molecule highly susceptible to nucleophilic aromatic substitution reactions.[7] A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride, providing a versatile handle for the introduction of diverse functional groups.

-

Reactions of the Nitrile Group: The carbonitrile group can undergo various transformations common to nitriles. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Additionally, it can be reduced to a primary amine or an aldehyde, or be reacted with organometallic reagents to form ketones.

Spectroscopic Analysis (Predicted)

Predicting the spectroscopic features of this compound can be guided by data from structurally similar 1,3,4-thiadiazole derivatives.[8][9][10]

| Spectroscopy | Predicted Features |

| ¹H-NMR | No signals expected due to the absence of protons on the core structure. |

| ¹³C-NMR | Three distinct signals are expected: one for the carbon of the nitrile group (δ ~110-120 ppm), and two for the carbons of the thiadiazole ring (C2 and C5, δ ~150-170 ppm). The carbon attached to the chlorine (C5) would likely be more deshielded.[11][12][13] |

| IR | A sharp, strong absorption band around 2230-2260 cm⁻¹ characteristic of the C≡N stretch. Bands in the 1600-1400 cm⁻¹ region corresponding to C=N and C-N stretching vibrations of the thiadiazole ring. A C-Cl stretching vibration would be expected in the fingerprint region (below 800 cm⁻¹).[8][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of Cl, CN, or cleavage of the thiadiazole ring.[15][16][17] |

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The ease of nucleophilic substitution at the C5 position allows for the introduction of various pharmacophores to modulate biological activity.

Given the known activities of other 1,3,4-thiadiazole derivatives, compounds derived from this scaffold could be explored for:

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a common feature in many antimicrobial and antifungal agents.[2]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties.

-

Antiviral Activity: The 1,3,4-thiadiazole scaffold has been incorporated into compounds with antiviral properties.[18]

The combination of a reactive handle (the chloro group) and a modifiable functional group (the nitrile) makes this compound a highly attractive building block for combinatorial chemistry and high-throughput screening in drug discovery programs.

Safety Precautions

While a specific safety data sheet for this compound is not available in the provided search results, based on its structure and related compounds, it should be handled with care. It is likely to be a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

- Gümrükçüoğlu, N. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- Synthesis of a. formation of 5-[1-(4-chlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole. (n.d.). Google Patents.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bilimleri Enstitüsü Dergisi, 20(1), 327-340.

- Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., ... & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Al-Jumaili, M. H. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1027.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, A. M. (2020). N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Journal of Heterocyclic Chemistry, 57(1), 309-318.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]

- Fisyuk, A. S., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 28(21), 7359.

- Al-Ghorbani, M., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6), 244-257.

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. Retrieved from [Link]

- Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-868.

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved from [Link]

- Głowacka, I. E., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(22), 5431.

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Retrieved from [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[8][12][19]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1879(3), 032103.

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). PubMed. Retrieved from [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Al-Saeedi, F. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).

-

Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2020). ResearchGate. Retrieved from [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. (n.d.). Google Patents.

-

Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2021). PubMed. Retrieved from [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... (n.d.). ResearchGate. Retrieved from [Link]

- Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1435-1455.

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2019). Journal of Global Pharma Technology. Retrieved from [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2.... (n.d.). ResearchGate. Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. Retrieved from [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. asianpubs.org [asianpubs.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 16. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Abstract

5-Chloro-1,3,4-thiadiazole-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic architecture, dictated by the synergistic effects of the electron-deficient 1,3,4-thiadiazole ring and two powerful electron-withdrawing substituents (chloro and carbonitrile), establishes a distinct and predictable reactivity profile. This technical guide provides a comprehensive analysis of the molecule's primary electrophilic and nucleophilic centers. We will dissect the electronic properties governing its reactivity, detail the mechanisms of its characteristic reactions, and provide field-proven experimental protocols for its synthetic transformations. The principal electrophilic site is identified as the C5 carbon, which readily undergoes nucleophilic aromatic substitution (SNAr), while the primary nucleophilic centers are the ring nitrogen atoms (N3 and N4), which are susceptible to electrophilic attack. A thorough understanding of this dual reactivity is paramount for researchers leveraging this compound as a versatile building block in drug discovery and materials science.

Part 1: Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention as a "privileged scaffold" in modern chemistry.[1] This classification stems from its prevalence in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and antiviral agents.[2][3] The ring system's inherent properties—such as its planarity, aromaticity, and ability to act as a bioisostere for other rings like pyrimidine—contribute to its favorable interaction with biological targets.[3][4]

This compound represents a particularly valuable derivative. The strategic placement of a chloro group, a competent leaving group, and a carbonitrile group, a versatile synthetic handle, creates a powerful intermediate for the construction of complex molecular architectures. This guide will illuminate the fundamental principles that govern its synthetic utility.

Part 2: Molecular and Electronic Structure Analysis

The reactivity of this compound is a direct consequence of its electronic landscape. The molecule's properties are not merely the sum of its parts but a result of the interplay between the heterocyclic core and its substituents.

-

1,3,4-Thiadiazole Ring: This ring is inherently electron-deficient.[4] The two pyridine-like nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the electron density at the C2 and C5 carbon atoms. This makes the ring system generally unreactive toward electrophilic substitution but highly activated for nucleophilic attack.[4][5]

-

Chloro Substituent (-Cl): Attached at C5, the chlorine atom exerts a powerful -I (inductive) effect, further depleting the electron density at the point of attachment. This polarization of the C-Cl bond makes the C5 carbon highly electrophilic.

-

Carbonitrile Substituent (-C≡N): The cyano group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the ring through both inductive and resonance effects, amplifying the electron deficiency of the entire heterocyclic system and further activating the C5 position toward nucleophilic attack.

This confluence of electron-withdrawing effects establishes a clear hierarchy of reactive sites within the molecule.

Caption: Structure of this compound.

The diagram below illustrates the cumulative electron-withdrawing effects that dictate the molecule's reactivity.

Caption: Visualization of electron-withdrawing forces targeting C5.

Summary of Predicted Reactive Sites

| Site | Type | Governing Factors | Predicted Reaction Type |

| C5 Carbon | Primary Electrophilic | Attached to good leaving group (-Cl); Activated by electron-withdrawing ring and -CN group. | Nucleophilic Aromatic Substitution (SNAr) |

| Ring Nitrogens (N3, N4) | Primary Nucleophilic | Lone pair of electrons available on pyridine-like nitrogens. | Electrophilic Attack (e.g., Alkylation, Protonation) |

| Nitrile Carbon | Secondary Electrophilic | Polarization of the C≡N triple bond. | Addition by strong nucleophiles (e.g., Grignards) |

| Nitrile Nitrogen | Secondary Nucleophilic | Lone pair of electrons. | Coordination to Lewis acids, Electrophilic attack |

| Sulfur Atom (S1) | Tertiary Nucleophilic | Lone pair of electrons. | Attack by very strong electrophiles (e.g., oxidation) |

Part 3: Analysis of Electrophilic Sites and Reactivity

The most significant aspect of this molecule's reactivity is the susceptibility of the C5 carbon to nucleophilic attack. The combination of a good leaving group (chloride) and a highly electron-poor aromatic system makes this position a prime target for SNAr reactions.[5]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (Nu⁻) attacks the electrophilic C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively by the electron-withdrawing nitrogen atoms and the cyano group.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: Workflow for the SNAr reaction at the C5 position.

Experimental Protocol: Synthesis of a 5-Amino-1,3,4-thiadiazole Derivative

This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, a common transformation in medicinal chemistry.[6]

Objective: To replace the C5 chloro substituent with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M concentration)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel), appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in the chosen solvent (e.g., Acetonitrile).

-

Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.

-

-

Addition of Reagents: Add the secondary amine (1.2 eq) to the solution, followed by the dropwise addition of the base (TEA, 1.5 eq).

-

Causality: The base (TEA) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[7] An excess of the amine is used to ensure complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material spot is no longer visible.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a new, typically more polar, product.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in Ethyl Acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 5-substituted amino derivative.

Part 4: Analysis of Nucleophilic Sites and Reactivity

While the carbon skeleton is electrophilic, the heteroatoms provide sites of nucleophilicity. The most prominent nucleophilic centers are the ring nitrogen atoms.

Mechanism: N-Alkylation

The lone pair of electrons on either of the pyridine-like nitrogens (N3 or N4) can act as a nucleophile, attacking an electrophile such as an alkyl halide. This results in the formation of a quaternary 1,3,4-thiadiazolium salt.[5] This reaction is a fundamental process for modifying the electronic properties and solubility of the heterocyclic core.

Caption: General workflow for the N-alkylation of the thiadiazole ring.

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazolium Salt

Objective: To alkylate a ring nitrogen using an alkyl halide.

Materials:

-

This compound (1.0 eq)

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 eq) in anhydrous acetonitrile.

-

Causality: Anhydrous conditions are crucial to prevent the reaction of the electrophile with water.

-

-

Addition of Electrophile: Add the alkyl halide (1.1 eq) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50 °C. The formation of a precipitate often indicates the formation of the salt.

-

Self-Validation: The formation of a solid provides a simple visual cue that the reaction is proceeding.

-

-

Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot to confirm the consumption of the starting material.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and triturate with diethyl ether to induce precipitation.

-

Causality: Thiadiazolium salts are typically insoluble in non-polar solvents like diethyl ether, allowing for easy isolation.

-

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum to yield the pure 1,3,4-thiadiazolium salt.

Part 5: Summary and Applications

The reactivity of this compound is characterized by a well-defined dichotomy:

-

Electrophilic Center: The C5 carbon is highly activated for nucleophilic aromatic substitution (SNAr) , allowing for the facile introduction of a wide variety of nucleophiles (N-based, S-based, O-based, etc.).

-

Nucleophilic Centers: The ring nitrogens possess available lone pairs, making them prime targets for electrophilic attack , leading to the formation of thiadiazolium salts.

This predictable and orthogonal reactivity makes this compound an exceptionally powerful building block. By selectively targeting these sites, medicinal chemists can rapidly generate large libraries of diverse compounds for structure-activity relationship (SAR) studies. In materials science, this scaffold can be incorporated into larger polymeric or conjugated systems, where its electronic properties can be finely tuned through substitution at these reactive handles.

Part 6: References

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. International Journal of Inorganic and Bioinorganic Chemistry, 12, 1-8. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]

-

Yakan, H., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports, 9(1), 19277. [Link]

-

Adnan, S., & Al-Masoudi, W. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][8][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]

-

Kumar, R., & Kumar, S. (2013). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 5(2), 143-153. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Química Nova, 41(7), 745-755. [Link]

-

Al-Azzawi, A. M. J. (2016). Novel Process For Synthesis of 2,3-dihydro-1,3,4-Thiadiazole Derivative. Journal of Applicable Chemistry, 5(4), 825-831. [Link]

-

Karakuş, S. (2023). Thiadiazoles and Their Properties. ISRES. [Link]

-

Pasinszki, T., et al. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. [Link]

-

Weinstock, L. M., & Pollak, P. I. (1968). U.S. Patent No. 3,391,152. Washington, DC: U.S. Patent and Trademark Office.

-

Abdeltawab, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]

-

Głowacka, I. E., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(21), 6436. [Link]

-

Çetinkaya, Y., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29517. [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1531–1544. [Link]

-

Al-Masoudi, W. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

Romano, E., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30043–30055. [Link]

-

Abouzid, K. M., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(7), 1699. [Link]

-

Werber, G., Buccheri, F., & Gentile, M. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263–1265. [Link]

-

PubChem. (n.d.). 5-Chloro-3-(4-methylphenyl)-1,2,4-thiadiazole. Retrieved from [Link]

-

Demchenko, A. M., et al. (2021). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. ResearchGate. [Link]

-

Forgac, M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(12), 2774. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent stability of this five-membered aromatic ring system, combined with its capacity for hydrogen bonding and serving as a two-electron donor system, makes it a privileged structure in drug design.[1][3][4] The subject of this guide, 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, is a functionalized derivative with potential as a synthetic building block for novel therapeutic agents.

This document provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural elucidation and purity assessment of this molecule. As Senior Application Scientists, we recognize that robust characterization is the bedrock of chemical research and drug development. Therefore, this guide moves beyond simple data reporting to explain the causality behind experimental choices and demonstrates how an integrated analytical approach forms a self-validating system for absolute structural confirmation. We will detail the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Signatures

Before delving into experimental protocols, a foundational analysis of the molecule's structure allows us to predict the key spectroscopic features that will serve as our analytical guideposts.

Structure:

-

1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This core will exhibit characteristic vibrations in the IR spectrum and unique chemical shifts in the ¹³C NMR spectrum.[1][5][6]

-

Nitrile Group (-C≡N): This functional group possesses a strong, sharp stretching vibration in a relatively clean region of the IR spectrum, making it an excellent diagnostic marker.[7][8]

-

Chloro Substituent (-Cl): The C-Cl bond will have a characteristic stretching frequency in the fingerprint region of the IR spectrum. Critically, the presence of the chlorine atom will produce a distinct isotopic pattern in the mass spectrum.[9][10]

The aprotonic nature of the molecule (lacking any hydrogen atoms) means that ¹H NMR spectroscopy will serve not for direct structural elucidation, but as an exceptionally sensitive tool for assessing the presence of proton-containing impurities.

Integrated Characterization Workflow

Caption: Overall workflow for the spectroscopic characterization.

Part 1: Vibrational Spectroscopy (FT-IR)

Principle & Rationale

FT-IR spectroscopy is the ideal first-pass analytical technique. It provides rapid and definitive confirmation of the presence of key functional groups by measuring the absorption of infrared radiation corresponding to the vibrational energies of specific chemical bonds. For this molecule, our primary targets are the nitrile (C≡N), the thiadiazole ring (C=N), and the carbon-chlorine (C-Cl) bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is the preferred method for a solid sample as it requires minimal preparation and ensures excellent data quality.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-grade isopropanol-soaked swab and running a background scan. The background spectrum should be a flat line, free of atmospheric (CO₂, H₂O) or solvent peaks.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument software.

Data Interpretation

The resulting spectrum is a map of the molecule's vibrational modes. The key is to identify the diagnostic peaks that confirm the core structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Grounding |

| Nitrile (C≡N) | ~2240 - 2260 | Sharp, Strong | The C≡N triple bond has a high force constant, resulting in a stretching vibration in a unique spectral region with few interferences. Its position is slightly higher than conjugated nitriles due to the electron-withdrawing nature of the thiadiazole ring.[7][8] |

| Thiadiazole (C=N) | ~1580 - 1620 | Medium to Strong | This absorption is characteristic of the C=N stretching vibration within the aromatic heterocyclic ring. Its exact position is influenced by the substituents on the ring.[2][5][11] |

| Thiadiazole Ring | ~1400 - 1000 | Series of Medium/Weak | These absorptions arise from complex stretching and bending vibrations of the entire ring system (e.g., C-N, C-S stretches), contributing to the fingerprint region.[2][12] |

| Carbon-Chlorine (C-Cl) | ~850 - 550 | Strong | The C-Cl stretch occurs in the lower frequency fingerprint region. This region can be complex, but a strong band here is expected and consistent with the presence of the chloro-substituent.[9][10][13] |

Self-Validation Checkpoint: The presence of a sharp, strong peak around 2250 cm⁻¹ is a powerful, almost definitive, indicator of the nitrile group. The absence of broad bands in the 3200-3600 cm⁻¹ region confirms the lack of -OH or -NH groups, ruling out many potential side products or starting materials.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy provides the most detailed information about the atomic framework of a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹³C for the skeleton and ¹H for purity), we can map out the chemical environment of each unique atom.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 15-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles due to its high solubilizing power.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves collecting a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration). A typical spectral width would be from 0 to 200 ppm.

Caption: Workflow for NMR sample preparation and analysis.

Data Interpretation

Due to the molecule's symmetry, we expect exactly three distinct signals in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Grounding |

| C2 (Thiadiazole) | ~162 - 168 | This carbon is bonded to two electronegative nitrogen atoms and a chlorine atom, leading to significant deshielding and a downfield shift. This is consistent with data for substituted 1,3,4-thiadiazoles.[1][6] |

| C5 (Thiadiazole) | ~155 - 160 | This carbon is also deshielded by two adjacent nitrogen atoms but is attached to the less electronegative nitrile group compared to chlorine, resulting in a slightly more upfield position relative to C2. |

| C≡N (Nitrile) | ~110 - 115 | Nitrile carbons typically appear in this region of the spectrum. The chemical shift is distinct from aromatic and carbonyl carbons, providing a clear diagnostic signal.[14][15] |

¹H NMR Spectroscopy: A Stringent Purity Test

Rationale & Interpretation

The pure target molecule is aprotonic. Therefore, the ¹H NMR spectrum should be devoid of any signals, with the exception of the residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅ in DMSO-d₆) and its satellites. The appearance of any other signals is a direct indication of proton-containing impurities, such as residual solvents from synthesis or unreacted starting materials. This makes ¹H NMR an exceptionally powerful and quantitative tool for purity assessment.

Part 3: Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, corroborating evidence of its structure. For this molecule, the most vital diagnostic feature will be the isotopic signature of chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is excellent for generating the intact molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-250). Ensure the instrument is calibrated to provide high mass accuracy (sub-5 ppm).

Data Interpretation

Molecular Formula: C₃ClN₃S Monoisotopic Mass (for ³⁵Cl): 144.9634 g/mol Monoisotopic Mass (for ³⁷Cl): 146.9605 g/mol

| Feature | Expected Observation (m/z) | Rationale & Authoritative Grounding |

| Molecular Ion [M]⁺ | 144.9634 & 146.9605 | The spectrum should show two distinct peaks for the molecular ion, separated by approximately 2 m/z units. |

| Isotopic Pattern | Relative Intensity Ratio of ~3:1 | The natural abundance of chlorine isotopes is ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. This results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of roughly 3:1, which is an unmistakable signature for a molecule containing one chlorine atom. |

| Plausible Fragments | [M-Cl]⁺ (m/z ~110)[M-CN]⁺ (m/z ~119) | Fragmentation analysis (MS/MS) can further validate the structure. Common losses would include the chlorine radical or the nitrile group.[16][17] |

Integrated Analysis: The Self-Validating System

No single technique provides absolute proof. True confidence in structural assignment comes from the seamless integration of all spectroscopic data, where each result logically supports and validates the others.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. asianpubs.org [asianpubs.org]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

An In-Depth Technical Guide to the 5-Chloro-1,3,4-thiadiazole Scaffold: History, Synthesis, and Applications in Drug Discovery

A Note to the Researcher: Direct historical and discovery literature specifically for 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is notably scarce in widely indexed scientific databases. This suggests the compound is likely not a widely commercialized or extensively studied final product but rather a specialized intermediate. This guide, therefore, takes an expert-driven approach, focusing on the discovery and history of the core 5-chloro-1,3,4-thiadiazole scaffold. We will explore the synthesis of its key precursors and, from established chemical principles, extrapolate the logical pathways to the 2-carbonitrile derivative, providing a comprehensive and practical resource for the research scientist.

Introduction: The 1,3,4-Thiadiazole Ring, a Privileged Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1] Its structural features, including its aromaticity, planarity, and ability to act as a hydrogen bond acceptor and donor, make it a versatile bioisostere for other rings like pyrimidine or oxadiazole. The introduction of a chlorine atom at the 5-position creates a key electrophilic site, making 5-chloro-1,3,4-thiadiazole derivatives highly valuable as reactive intermediates for building more complex molecules in drug discovery and agrochemical research.[2][3]

Historical Context and Core Synthesis

The broader family of thiadiazoles has been known for over a century, with the 1,2,5-thiadiazole ring first being prepared in 1889.[4] The synthesis of the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide or its derivatives.[5][6]

The direct lineage of 5-chloro-substituted 1,3,4-thiadiazoles is less straightforward. A common and historically significant route to functionalized 1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an acid, followed by subsequent chemical modifications. For the 5-chloro variants, a key precursor is often 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9), which can be synthesized from thiocarbohydrazide.

The introduction of the chlorine atom is a critical step. A foundational method for producing halo-thiadiazoles involves reacting aminoacetonitriles with sulfur halides, a process detailed in patents from the 1960s. For instance, reacting aminoacetonitrile with sulfur monochloride yields 3-chloro-1,2,5-thiadiazole.[7] While this pertains to a different isomer, the underlying principle of using sulfur halides for ring formation and halogenation is a cornerstone of thiadiazole chemistry.

A more direct and versatile precursor for the title scaffold is 5-Chloro-1,3,4-thiadiazol-2-amine (CAS 37566-40-8).[1] This compound serves as a robust starting point for derivatization at the 2-position.

Synthesis of Key Precursors and the Path to the 2-Carbonitrile

The strategic value of the 5-chloro-1,3,4-thiadiazole scaffold lies in the differential reactivity of its C2 and C5 positions. The chlorine at C5 is an excellent leaving group for nucleophilic aromatic substitution, while the functional group at C2 allows for a vast array of chemical elaborations.

Workflow: Synthesis of the 2-Amine Precursor

The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine is a logical starting point for accessing a wide range of C2-functionalized derivatives, including the target carbonitrile. A common industrial approach involves the cyclization of thiosemicarbazide followed by chlorination.

Caption: General workflow for the synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine.

Proposed Synthesis of this compound

With 5-Chloro-1,3,4-thiadiazol-2-amine in hand, the synthesis of the 2-carbonitrile derivative can be achieved via a standard Sandmeyer reaction. This classic transformation in aromatic chemistry converts an amino group into a nitrile via a diazonium salt intermediate.

Experimental Protocol (Proposed):

-

Diazotization: 5-Chloro-1,3,4-thiadiazol-2-amine (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO2, 1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the cyanide solution. Effervescence (N2 gas) is typically observed.

-

The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to drive the reaction to completion.

-

Workup and Purification: Upon cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Caption: Proposed Sandmeyer reaction for synthesis of the target compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Reference Compound |

| Molecular Formula | C₃ClN₃S | - |

| Molecular Weight | 145.57 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | 5-Chloro-1,3,4-thiadiazol-2-amine[1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (DMSO, DMF, Acetone) | General Thiadiazole Derivatives[8] |

| ¹³C NMR | Three distinct signals expected: C-Cl (~160-170 ppm), C-CN (~150-160 ppm), and -CN (~110-120 ppm). | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives[8] |

| FT-IR (cm⁻¹) | Characteristic nitrile (C≡N) stretch at ~2230-2250 cm⁻¹. C=N stretch of the ring at ~1600 cm⁻¹. | General Nitrile Compounds |

Applications in Drug Discovery and Chemical Biology

The 5-chloro-1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the attachment of various pharmacophores.

-

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[9][10] The mechanism often involves the induction of apoptosis.

-

Antimicrobial Activity: The thiadiazole ring is present in many compounds with potent antibacterial and antifungal properties.[1]

-

Antiviral Properties: Certain 1,3,4-thiadiazole sulfonamides have shown activity against viruses like the tobacco mosaic virus, indicating potential for broader antiviral applications.[8]

The 2-carbonitrile derivative, specifically, would be a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design.

Conclusion and Future Outlook

While the specific discovery and historical timeline of this compound remain elusive, its chemical lineage is firmly rooted in the rich history of thiadiazole chemistry. The logical and well-established synthetic pathways from common precursors like 5-chloro-1,3,4-thiadiazol-2-amine underscore its accessibility to the modern medicinal chemist. The proven versatility of the 5-chloro-1,3,4-thiadiazole scaffold in generating biologically active molecules ensures that derivatives, including the 2-carbonitrile, will continue to be valuable building blocks in the ongoing search for novel therapeutics.

References

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

MDPI. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8306.

-

ChemSrc. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole | CAS#:21734-85-0. Retrieved from [Link]

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][8][11]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041.

- Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 2647–2662.

- Weinstock, L. M., & Handelsman, B. (1968). U.S. Patent No. 3,391,152. U.S.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- Cîrcu, V., et al. (2023).

-

National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - CAS:64837-49-6 - Abovchem [abovchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1554480-49-7|5-Chloro-1,3,4-thiadiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

thermal and chemical stability of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

An In-Depth Technical Guide to the Predicted Thermal and Chemical Stability of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Abstract

This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a highly electron-deficient 1,3,4-thiadiazole ring substituted with two potent electron-withdrawing groups—a chloro atom and a carbonitrile moiety—renders it a key intermediate for synthesizing a diverse array of more complex molecules. This guide provides a comprehensive analysis of the predicted thermal and chemical stability of this compound. By leveraging data from analogous structures and fundamental chemical principles, we will explore its anticipated decomposition pathways, reactivity profiles with common reagents, and susceptibility to nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and synthetic applications.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The significance of this scaffold is attributed to several key features:

-

Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic bases, allowing its derivatives to potentially interfere with DNA replication processes in pathological cells.[5]

-

Aromaticity and Stability: The aromatic nature of the ring confers significant in vivo stability.[4][6]